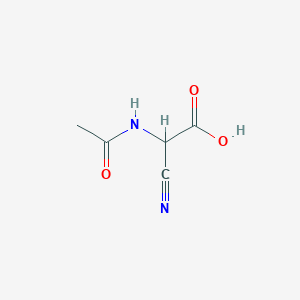

N-Acetyl-3-nitriloalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

89188-25-0 |

|---|---|

Molecular Formula |

C5H6N2O3 |

Molecular Weight |

142.11 g/mol |

IUPAC Name |

2-acetamido-2-cyanoacetic acid |

InChI |

InChI=1S/C5H6N2O3/c1-3(8)7-4(2-6)5(9)10/h4H,1H3,(H,7,8)(H,9,10) |

InChI Key |

YRDRLZUCWMJXLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(C#N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

N-Acetyl-3-nitriloalanine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3-nitriloalanine, also known as N-acetyl-3-cyanoalanine, is a derivative of the non-proteinogenic amino acid 3-cyanoalanine. This guide provides an in-depth overview of its physicochemical properties, proposed synthesis, and analytical characterization methods. Furthermore, it explores the potential biological significance of this molecule, drawing parallels from the known roles of N-acetylated amino acids and the metabolic pathways of cyanide detoxification. This document is intended to serve as a foundational resource for researchers interested in the study and application of this compound in various scientific and biomedical fields.

Physicochemical Properties

Direct experimental data for this compound is scarce in publicly available literature. The following table summarizes a combination of data from its constituent molecules, N-acetyl-L-alanine and 3-cyanoalanine, alongside predicted values for this compound. Predictions were generated using computational models.

| Property | N-Acetyl-L-alanine | 3-Cyanoalanine | This compound (Predicted) |

| IUPAC Name | (2S)-2-acetamidopropanoic acid | (2S)-2-Amino-3-cyanopropanoic acid[1] | (2S)-2-acetamido-3-cyanopropanoic acid |

| Synonyms | Ac-Ala-OH, N-acetylalanine | β-Cyanoalanine, 3-Cyano-L-alanine[1] | N-Acetyl-β-cyanoalanine |

| Molecular Formula | C₅H₉NO₃ | C₄H₆N₂O₂[1] | C₆H₈N₂O₃ |

| Molecular Weight | 131.13 g/mol | 114.104 g/mol [1] | 156.14 g/mol |

| Melting Point | 125-126 °C | 213–216 °C (decomposition)[1] | Not available |

| Boiling Point | 100-102 °C (at 0.2 Torr) | Not available | Not available |

| Water Solubility | Soluble | Water-soluble solid[1] | Predicted to be soluble |

| pKa (Acidic) | 3.69 (Predicted) | Not available | Predicted ~3.5 |

| pKa (Basic) | Not applicable | Not available | Not applicable |

| logP | -0.9 (Predicted) | Not available | Predicted ~ -1.2 |

| SMILES | C--INVALID-LINK--C(=O)O | N--INVALID-LINK--C(=O)O | O=C(N--INVALID-LINK--C(O)=O)C |

| InChI Key | KTHDTJVBEPMMGL-VKHMYHEASA-N | BXRLWGXPSRYJDZ-VKHMYHEASA-N[1] | Predicted |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the direct acetylation of 3-cyanoalanine.

Proposed Synthesis of this compound

The synthesis can be achieved by reacting 3-cyanoalanine with acetic anhydride under controlled pH conditions.

Detailed Experimental Protocol: Acetylation of 3-Cyanoalanine

-

Dissolution: Dissolve 3-cyanoalanine in an aqueous solution (e.g., water or a suitable buffer).

-

pH Adjustment: Adjust the pH of the solution to approximately 8 using a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution). This deprotonates the amino group, making it more nucleophilic.

-

Acetylation: While vigorously stirring the solution at room temperature, slowly add a molar excess of acetic anhydride. The reaction is typically exothermic, so the addition should be controlled to maintain the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Acidification: Once the reaction is complete, any remaining acetic anhydride can be quenched by the addition of water. The solution is then acidified to a pH of approximately 2-3 with a strong acid (e.g., hydrochloric acid) to protonate the carboxylic acid group of the product.

-

Extraction: Extract the product from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).

-

Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography.

Analytical Characterization

The synthesized this compound should be characterized to confirm its identity and purity using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl protons (a singlet around 2 ppm), the α-proton (a multiplet), and the β-protons adjacent to the nitrile group (two multiplets). The amide proton will appear as a doublet, and the carboxylic acid proton will be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the acetyl and carboxylic acid groups, the nitrile carbon, the α-carbon, the β-carbon, and the acetyl methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹).

-

An N-H stretch from the amide (around 3300 cm⁻¹).

-

A C≡N stretch from the nitrile group (around 2250 cm⁻¹).

-

Two C=O stretches from the amide and carboxylic acid (around 1700-1650 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. Techniques like Electrospray Ionization (ESI) would be suitable for this polar molecule. The expected molecular ion peak [M+H]⁺ would be at m/z 157.06.

Biological Significance and Signaling Pathways

While the specific biological role of this compound is not yet defined, its structure suggests potential involvement in two key areas: N-acetylated amino acid metabolism and cyanide detoxification.

Role of N-Acetylation

N-acetylation is a common post-translational modification that can alter a protein's stability, function, and localization.[2][3] The N-acetylation of small molecules can also impact their biological activity and metabolism.[3] this compound could potentially act as a metabolic intermediate or a signaling molecule.

Cyanide Detoxification Pathway

Cyanide is a potent toxin that inhibits cellular respiration. In many organisms, a primary detoxification pathway involves the conversion of cyanide to the less toxic compound thiocyanate. Another important pathway, particularly in plants, involves the enzyme β-cyanoalanine synthase, which catalyzes the reaction of cysteine and cyanide to form 3-cyanoalanine.[1] This is a crucial step in assimilating cyanide into a non-toxic form.

The formation of this compound could represent a subsequent metabolic step, potentially facilitating its transport or excretion, or modulating its further metabolism into asparagine and aspartic acid.

Conclusion

This compound is a molecule of interest at the intersection of amino acid metabolism and toxicology. This guide provides a foundational framework for its study, including its physicochemical properties, a proposed synthetic route, and methods for its analytical characterization. The exploration of its potential biological roles opens avenues for further research in areas such as metabolic pathways, enzyme kinetics, and the development of novel therapeutic or diagnostic agents. Further experimental validation is required to fully elucidate the properties and functions of this intriguing compound.

References

In-depth Technical Guide: The Mechanism of Action of N-Acetylcysteine (NAC)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "N-Acetyl-3-nitriloalanine" did not yield any results in the public scientific literature. This suggests that the compound may be novel, not widely studied, or referred to by a different name. This guide will instead focus on the well-researched compound N-Acetylcysteine (NAC) , a structurally related and therapeutically significant molecule.

Introduction to N-Acetylcysteine (NAC)

N-acetylcysteine (NAC) is a derivative of the amino acid L-cysteine and has been in clinical use for decades.[1] It is well-known as an antidote for acetaminophen (paracetamol) overdose and as a mucolytic agent.[1][2] Its therapeutic versatility stems from its multifaceted mechanisms of action, primarily centered around its antioxidant and anti-inflammatory properties.[2][3][4] NAC serves as a precursor to L-cysteine, which is a key component in the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in the body.[3][4]

Core Mechanisms of Action

The biological effects of NAC can be broadly categorized into several key mechanisms:

-

Glutathione Precursor: The most prominent mechanism of NAC is its role as a precursor for intracellular GSH synthesis.[3] Following administration, NAC is deacetylated to L-cysteine, thereby increasing intracellular cysteine levels and promoting the synthesis of GSH.[3] This replenishment of GSH is crucial for maintaining cellular redox balance and protecting against oxidative damage.[3]

-

Direct Antioxidant Activity: NAC possesses a free sulfhydryl group that can directly scavenge reactive oxygen species (ROS).[2] This direct radical-scavenging activity contributes to its overall antioxidant effect.

-

Anti-inflammatory Effects: NAC has been shown to modulate inflammatory pathways. It can inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.[2][4][5] By suppressing NF-κB, NAC can reduce the production of inflammatory mediators like TNF-α, IL-1β, and IL-6.[2]

-

Mucolytic Action: As a mucolytic agent, NAC works by breaking the disulfide bonds in mucoproteins, which reduces the viscosity of mucus.[2]

-

Emerging Mechanisms: Recent research suggests that NAC may also exert its effects through the production of hydrogen sulfide (H₂S) and sulfane sulfur species, which have their own significant antioxidative and cytoprotective properties.[6]

Signaling Pathways Modulated by NAC

NAC influences several critical signaling pathways involved in cellular homeostasis, inflammation, and survival.

-

MAPK Pathway: NAC can inhibit the activation of c-Jun N-terminal kinase (JNK) and p38 MAP kinase, which are stress-activated protein kinases involved in inflammation and apoptosis.[5]

-

ERK Pathway: In some contexts, NAC can promote cell survival by activating the extracellular signal-regulated kinase (ERK) pathway.[5]

-

NF-κB Pathway: As mentioned, NAC is a potent inhibitor of NF-κB activation, a central regulator of the inflammatory response.[4][5]

Below is a diagram illustrating the primary signaling pathways influenced by NAC.

Caption: Signaling pathways influenced by NAC.

Quantitative Data Summary

While a comprehensive meta-analysis is beyond the scope of this guide, the following table summarizes key quantitative findings from the literature regarding NAC's efficacy.

| Parameter | Finding | Organism/System | Reference |

| Acetaminophen Overdose | An 11g oral dose of NAC resulted in a mean Cmax of 26.5 µg/mL and a Tmax of 2 hours. | Human | [7] |

| Antibacterial Activity | Effective against both planktonic and biofilm forms of E. faecalis. | In vitro | [4] |

| Anti-inflammatory | Suppressed the release of TNF-α, IL-1β, and IL-6 in lipopolysaccharide-activated macrophages. | In vitro (Macrophages) | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized methodologies for key experiments cited in the literature.

In Vitro Assessment of Antibacterial and Biofilm Inhibition

This protocol is a generalized representation of methods used to assess the antibacterial properties of NAC.

Caption: Experimental workflow for antibacterial assays.

Measurement of Pro-inflammatory Cytokine Suppression

This protocol outlines a general method for quantifying the anti-inflammatory effects of NAC.

Caption: Experimental workflow for cytokine measurement.

The Role of the Nitrile Group in Pharmacology

While "this compound" is not a recognized compound, the nitrile group (-C≡N) is a significant pharmacophore found in over 30 prescribed medications.[8] In many pharmaceuticals, the nitrile group is metabolically stable and passes through the body unchanged.[8] It can act as a bioisostere for a ketone group, engaging in polar interactions, or it can polarize aromatic systems to enhance π-π stacking interactions.[8] In some cases, as with certain α-amino nitriles, the nitrile group can act as a reversible inhibitor of enzymes like dipeptidyl peptidase IV (DPP-IV).[8]

A related naturally occurring nitrile-containing amino acid is β-cyanoalanine.[9] It is formed in nature from cyanide and cysteine and can be enzymatically converted to aspartic acid and asparagine.[9] L-3-cyanoalanine synthase is the enzyme responsible for its synthesis and plays a role in cyanide detoxification in some organisms.[10][11]

Conclusion

N-Acetylcysteine is a versatile therapeutic agent with a robust and multifaceted mechanism of action. Its primary roles as a glutathione precursor and a direct antioxidant are well-established, and its anti-inflammatory properties through the modulation of key signaling pathways like NF-κB are of significant therapeutic interest. Further research into its emerging mechanisms, such as the production of H₂S, will continue to expand our understanding of this important molecule. While "this compound" remains an uncharacterized entity, the study of related compounds like NAC and the broader pharmacology of the nitrile group provide valuable context for future research in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activities and Potential Oral Applications of N-Acetylcysteine: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of N-acetylcysteine actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyanoalanine - Wikipedia [en.wikipedia.org]

- 10. Link between L-3-cyanoalanine synthase activity and differential cyanide sensitivity of insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. L-3-cyanoalanine synthase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to N-Acetyl-3-nitriloalanine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Executive Summary

This technical guide provides a comprehensive overview of N-Acetyl-3-nitriloalanine derivatives and their analogs, with a primary focus on the extensively studied N-acetylcysteine (NAC) and its derivatives. Due to the limited availability of public-domain data on this compound, this paper leverages the wealth of information on its structural and functional analog, NAC, as a representative model for this class of compounds. This guide details the synthesis, biological activities, and mechanisms of action of NAC and its derivatives, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing key signaling pathways using Graphviz diagrams. The information contained herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting oxidative stress and inflammation.

Introduction: The Landscape of this compound and its Analogs

This compound is an N-acetylated derivative of the amino acid 3-cyanoalanine. While the core structure of this compound suggests potential biological activity, particularly in pathways involving amino acid metabolism and nitrile-containing compounds, there is a notable scarcity of publicly available research on this specific molecule and its derivatives.

In contrast, N-acetylcysteine (NAC), an N-acetylated derivative of the amino acid cysteine, is a well-characterized and clinically significant analog. NAC has been in clinical use for decades as a mucolytic agent and as an antidote for acetaminophen poisoning.[1] Its therapeutic utility stems from its potent antioxidant and anti-inflammatory properties.[2][3] Given the structural similarity and the extensive body of research available, NAC and its derivatives serve as an excellent surrogate for understanding the potential therapeutic applications of this compound and its related compounds.

This guide will therefore focus on the synthesis, quantitative biological data, experimental protocols, and signaling pathways associated with N-acetylcysteine and its key derivatives, providing a robust framework for further research and development in this area.

Synthesis of N-Acetylcysteine (NAC) and its Derivatives

The synthesis of N-acetylcysteine and its derivatives is well-established, with several methods reported in the literature. The most common approach involves the acetylation of L-cysteine.

Synthesis of N-Acetylcysteine (NAC)

A prevalent method for the synthesis of NAC involves the direct acetylation of L-cysteine using acetic anhydride.

Experimental Protocol: Synthesis of N-Acetylcysteine [4]

-

Reaction Setup: In a suitable reaction vessel, suspend L-cysteine hydrochloride monohydrate in an aqueous solution of tetrahydrofuran under a nitrogen atmosphere.

-

Neutralization: Add sodium acetate trihydrate to the suspension and stir at room temperature to neutralize the hydrochloride salt. This results in a suspension of equimolar amounts of cysteine and sodium acetate.

-

Acetylation: Cool the mixture using an external cooling bath and add acetic anhydride dropwise while stirring.

-

Reaction: Continue stirring the resulting suspension at room temperature, followed by heating at reflux to drive the reaction to completion.

-

Neutralization and Isolation: Neutralize the resulting suspension of sodium N-acetyl-l-cysteinate with aqueous hydrogen chloride.

-

Purification: Remove the precipitated sodium chloride by filtration. Isolate the N-acetylcysteine by distilling the solvent from the filtrate under vacuum, followed by crystallization to yield a white solid.

Synthesis of N-Acetylcysteine Amide (NACA)

N-Acetylcysteine amide (NACA) is a derivative of NAC with an amide group replacing the carboxylic acid moiety, which is reported to have enhanced cell permeability.[5]

Experimental Protocol: Synthesis of N-Acetylcysteine Amide (NACA) [6][7]

-

Esterification: Suspend N-acetyl-L-cysteine in dry methanol under a nitrogen atmosphere. Add concentrated sulfuric acid dropwise with vigorous stirring at room temperature. After approximately 22 hours, add water and remove the volatile components under reduced pressure.

-

Extraction: Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Acetyl-L-cysteine methyl ester as a white crystalline solid.

-

Amination: Treat the N-Acetyl-L-cysteine methyl ester with aqueous ammonium hydroxide at room temperature with stirring for approximately 6 hours.

-

Isolation and Purification: Concentrate the resulting solution in vacuo. Add ethanol and concentrate again under reduced pressure to afford N-acetyl-L-cysteine amide as a white crystalline solid. The product can be further purified by recrystallization from hot ethanol.

Biological Activities and Quantitative Data

N-acetylcysteine and its derivatives exhibit a range of biological activities, primarily centered around their antioxidant and anti-inflammatory effects.

Antioxidant Activity

The antioxidant properties of NAC are attributed to its ability to replenish intracellular glutathione (GSH), a major cellular antioxidant, and to directly scavenge reactive oxygen species (ROS).[8] The amide derivative, NACA, has been shown to possess enhanced antioxidant properties compared to NAC.[9][10]

Table 1: Antioxidant Activity of N-Acetylcysteine Analogs

| Compound | Assay | Result | Reference |

| N-Acetylcysteine (NAC) | DPPH Radical Scavenging | Lower activity than NACA | [9][10] |

| N-Acetylcysteine Amide (NACA) | DPPH Radical Scavenging | Higher activity than NAC | [9][10] |

| N-Acetylcysteine (NAC) | H₂O₂ Scavenging | Better at lower concentrations | [9][10] |

| N-Acetylcysteine Amide (NACA) | H₂O₂ Scavenging | Better at the highest concentration | [9][10] |

| S-allylmercapto-N-acetylcysteine (ASSNAC) | Protection from Oxidative Stress (tBuOOH-induced cytotoxicity) | Reduced cytotoxicity to 42% (at 2 mM) | [11] |

Anti-inflammatory Activity

NAC and its analogs modulate the inflammatory response primarily through the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.[2][3]

Table 2: Anti-inflammatory Activity of N-Acetylcysteine Analogs

| Compound | Cell Line/Model | Effect | Reference |

| N-Acetylcysteine (NAC) | COPD Patients | Reduced serum IL-8 levels | [2] |

| N-Acetylcysteine (NAC) | COPD Mouse Model | Downregulated IL-1β, IFN-γ, TNF-α, and IL-18 | [12] |

| N-Acetylcysteine (NAC) | Human PBMC (anti-CD3 or PHA stimulated) | Upregulated IL-1β, IL-5, IFN-γ; Downregulated IL-10 | [13] |

| p-hydroxyanilide derivative of N-acetylcysteine | In vivo | Analgesic, anti-inflammatory, and antipyretic activity | [14] |

Experimental Protocols for Biological Assays

This section provides detailed methodologies for key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant capacity of a compound.

Protocol:

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure: Add a solution of the test compound (e.g., NAC or its derivative) at various concentrations to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture.

Anti-inflammatory Assay in LPS-Stimulated Macrophages

This in vitro assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate culture medium.

-

Cell Seeding: Seed the cells into multi-well plates and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., NAC derivative) for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.

-

Incubation: Incubate the cells for a further period (e.g., 24 hours).

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration of the test compound that causes a 50% inhibition of cytokine production (IC50).

Signaling Pathways and Mechanisms of Action

N-acetylcysteine and its analogs exert their biological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. NAC inhibits the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

References

- 1. N-Acetyl Cysteine (NAC): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Effects of N-Acetylcysteine and N-Acetylcysteine Amide on Erythrocyte Deformability and Oxidative Stress in a Rat Model of Lower Extremity Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2015148880A1 - Method for the preparation of n-acetyl cysteine amide - Google Patents [patents.google.com]

- 8. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. S-allylmercapto-N-acetylcysteine up-regulates cellular glutathione and protects vascular endothelial cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Acetylcysteine (NAC) Inhibits Synthesis of IL-18 in Macrophage by Suppressing NLRP3 Expression to Reduce the Production of IFN- γ from NK Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of N-acetyl-L-cysteine on Cytokine Production by Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of N-acetylcysteine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Stability of N-Acetyl-3-nitriloalanine: A Technical Guide

Introduction

The in vitro stability of a drug candidate is a critical parameter evaluated during early drug discovery and development. These studies provide essential insights into a compound's metabolic fate, potential for degradation, and ultimately, its viability as a therapeutic agent. This guide outlines the core principles and methodologies for assessing the in vitro stability of N-Acetyl-3-nitriloalanine, a molecule of interest for researchers and drug development professionals. The guide covers experimental design, detailed protocols, data interpretation, and potential degradation pathways.

General Principles of In Vitro Stability Assessment

In vitro stability assays are designed to predict the metabolic fate of a compound by exposing it to various biological matrices. The primary goals are to determine the rate of disappearance of the parent compound and to identify major metabolites. Common in vitro systems include liver microsomes and hepatocytes, as the liver is the primary site of drug metabolism.[1]

Key Parameters Determined:

-

Half-life (t½): The time required for the concentration of the compound to decrease by half.

-

Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a specific compound.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate stability assessment. The following protocols are generalized for a novel compound like this compound.

Liver microsomes are subcellular fractions containing key drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[1] This assay is a common first-pass screen for metabolic stability.

Protocol:

-

Preparation of Reagents:

-

Test Compound Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO, methanol). The final concentration of the organic solvent in the incubation should be less than 1%.[2]

-

Liver Microsomes: Use pooled liver microsomes from the desired species (e.g., human, rat, mouse) at a concentration of 20 mg/mL. Thaw on ice immediately before use.[3]

-

Phosphate Buffer: 100 mM potassium phosphate buffer (pH 7.4).[3]

-

NADPH Solution: Prepare a solution of NADPH, a necessary cofactor for CYP enzymes, in phosphate buffer.[4]

-

-

Incubation Procedure:

-

Pre-warm a solution of liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1-10 µM) in phosphate buffer at 37°C.[2][4]

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

-

Incubate the mixture at 37°C with shaking.

-

Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).[4]

-

Stop the reaction at each time point by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[1]

-

-

Sample Analysis:

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated analytical method, such as LC-MS/MS or HPLC-UV, to quantify the remaining parent compound.[1]

-

-

Controls:

-

Negative Control (No NADPH): To assess non-enzymatic degradation.

-

Negative Control (Heat-inactivated microsomes): To assess chemical stability in the matrix.

-

Positive Control: A compound with known metabolic stability (e.g., dextromethorphan, midazolam) to ensure the enzymatic activity of the microsomes.[3]

-

Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more comprehensive model of liver metabolism.[5]

Protocol:

-

Preparation of Reagents:

-

Test Compound Stock Solution: As described for the microsomal assay.

-

Hepatocytes: Use cryopreserved or fresh hepatocytes. Dilute to a final concentration of 0.5 x 10^6 viable cells/mL in a suitable incubation medium (e.g., Williams' Medium E).[5]

-

-

Incubation Procedure:

-

Add the test compound to the hepatocyte suspension in a multi-well plate to achieve the desired final concentration (e.g., 1 µM).[5]

-

Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[5]

-

Terminate the reaction by adding a cold organic solvent.

-

-

Sample Analysis and Controls:

-

Follow the same procedures for sample analysis and controls as described for the microsomal stability assay. A negative control with heat-inactivated hepatocytes is also recommended.[5]

-

Data Presentation and Analysis

Quantitative data should be summarized for clear interpretation and comparison.

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this curve represents the elimination rate constant (k).

-

Half-life (t½) = 0.693 / k

-

Intrinsic Clearance (CLint) = (0.693 / t½) / (protein concentration or cell density) [5]

The following table summarizes hypothetical stability data for a compound, structured in a clear format.

| Test System | Species | Compound Concentration (µM) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

| Liver Microsomes | Human | 1 | > 60 | < 11.6 |

| Liver Microsomes | Rat | 1 | 45 | 15.4 |

| Hepatocytes | Human | 1 | > 120 | < 5.8 |

| Hepatocytes | Rat | 1 | 90 | 7.7 |

Note: The data above is illustrative and not actual experimental data for this compound.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships.

Caption: General workflow for an in vitro metabolic stability assay.

Based on the structure of this compound, which contains a nitrile group and an N-acetylated amine, several degradation pathways can be postulated. The nitrile group can undergo hydrolysis, and the molecule could be susceptible to oxidation.

Caption: Hypothetical metabolic pathway for this compound.

Conclusion

While direct experimental data for this compound is currently lacking, this guide provides a robust framework for its in vitro stability assessment. By employing standardized protocols using liver microsomes and hepatocytes, researchers can determine key stability parameters such as half-life and intrinsic clearance. This information is invaluable for making informed decisions in the drug development process, guiding lead optimization, and predicting in vivo pharmacokinetic behavior. The use of a structurally related compound, N-Acetylcysteine, as a surrogate example illustrates how data can be effectively presented and interpreted. Further studies are required to elucidate the specific stability profile and metabolic pathways of this compound.

References

- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mercell.com [mercell.com]

- 4. criver.com [criver.com]

- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to the Metabolic Pathways of N-Acetyl-3-nitriloalanine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence for the metabolic pathways of N-Acetyl-3-nitriloalanine is limited in publicly available literature. The following guide is a synthesis of established biochemical principles and data from closely related compounds, primarily β-cyanoalanine, to propose a putative metabolic network. All pathways involving this compound should be considered hypothetical and require experimental validation.

Introduction

This compound, also known as N-acetyl-β-cyanoalanine, is an N-acetylated derivative of the non-proteinogenic amino acid β-cyanoalanine. The metabolic fate of this compound is not well-characterized but can be inferred from the known metabolism of β-cyanoalanine and the general enzymatic reactions involving N-acetylated amino acids. This guide provides a comprehensive overview of the hypothesized metabolic pathways, the key enzymes potentially involved, and relevant experimental methodologies.

Hypothesized Metabolic Pathways

The metabolism of this compound is likely to involve a series of enzymatic reactions including deacetylation, nitrile hydrolysis, and potentially further downstream conversions. Two primary pathways can be postulated:

-

Pathway 1: Deacetylation followed by β-cyanoalanine metabolism. In this pathway, the initial step is the removal of the acetyl group to yield β-cyanoalanine, which then enters its established metabolic route.

-

Pathway 2: Direct nitrile hydrolysis of this compound. This pathway involves the direct enzymatic conversion of the nitrile group to a carboxylic acid or an amide, followed by further metabolism.

Biosynthesis of the Precursor: β-Cyanoalanine

The precursor, β-cyanoalanine, is primarily synthesized in plants as a mechanism for cyanide detoxification[1][2]. The key enzyme in this process is β-cyanoalanine synthase .

-

Reaction: Cysteine + Hydrogen Cyanide → β-Cyanoalanine + Hydrogen Sulfide

-

Enzyme: β-Cyanoalanine synthase (CAS), which is often a mitochondrial cysteine synthase-like protein[3][4][5][6][7].

Putative Metabolic Pathways of this compound

The following diagram illustrates the hypothesized metabolic pathways.

Caption: Hypothesized metabolic pathways of this compound.

Key Enzymes and Their Properties

The following table summarizes the key enzymes potentially involved in the metabolism of this compound.

| Enzyme | EC Number | Substrate(s) | Product(s) | Cellular Localization | Inhibitors | Activators/Cofactors |

| β-Cyanoalanine Synthase | 4.4.1.9 | Cysteine, Hydrogen Cyanide | β-Cyanoalanine, Hydrogen Sulfide | Mitochondria | DL-cycloserine, D-penicillamine (refractory)[3] | Pyridoxal-P[3] |

| N-Acetyltransferase (NAT) | 2.3.1.- | β-Cyanoalanine, Acetyl-CoA | This compound, CoA | Cytosol, Liver | Varies by isoform | Acetyl-CoA |

| Acylase | 3.5.1.14 | This compound, H₂O | β-Cyanoalanine, Acetate | Kidney, Cytoplasm | Varies by isoform | Metal ions (e.g., Zn²⁺) |

| Nitrilase | 3.5.5.1 | This compound or β-Cyanoalanine, 2H₂O | N-Acetyl-Aspartate or Aspartate, Ammonia | Plants, Bacteria, Fungi | Varies by isoform | - |

| Nitrile Hydratase | 4.2.1.84 | This compound or β-Cyanoalanine, H₂O | N-Acetyl-Asparagine or Asparagine | Bacteria, Fungi | Varies by isoform | Fe³⁺ or Co³⁺ |

Detailed Experimental Protocols

Due to the lack of specific studies on this compound, the following protocols are adapted from methodologies used for analogous enzymes and substrates.

Assay for β-Cyanoalanine Synthase Activity

This protocol is based on the measurement of sulfide production.

Materials:

-

Potassium phosphate buffer (0.1 M, pH 8.5)

-

L-cysteine solution (10 mM)

-

Potassium cyanide (KCN) solution (10 mM) - EXTREME CAUTION: HIGHLY TOXIC

-

N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 N HCl)

-

Ferric chloride (FeCl₃) solution (30 mM in 1.2 N HCl)

-

Enzyme extract (e.g., mitochondrial fraction from plant tissue)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 800 µL of potassium phosphate buffer, 100 µL of L-cysteine solution, and the enzyme extract.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of KCN solution.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 200 µL of the N,N-dimethyl-p-phenylenediamine sulfate solution.

-

Add 200 µL of the FeCl₃ solution to develop the methylene blue color from the sulfide produced.

-

After 20 minutes of color development at room temperature, measure the absorbance at 670 nm.

-

A standard curve using known concentrations of Na₂S should be prepared to quantify the amount of sulfide produced.

Caption: Workflow for β-Cyanoalanine Synthase Assay.

Assay for Nitrilase Activity

This protocol is based on the quantification of ammonia released.

Materials:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Substrate solution (10 mM this compound or β-cyanoalanine)

-

Enzyme extract (e.g., bacterial cell lysate)

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite solution

-

Ammonium sulfate standard solutions

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 450 µL of Tris-HCl buffer and 50 µL of the enzyme extract.

-

Pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 500 µL of the substrate solution.

-

Incubate for a defined period (e.g., 60 minutes).

-

Stop the reaction by boiling for 5 minutes, followed by centrifugation to remove precipitated protein.

-

To 100 µL of the supernatant, add 1 mL of phenol-nitroprusside reagent and 1 mL of alkaline hypochlorite solution.

-

Incubate at 50°C for 6 minutes for color development.

-

Measure the absorbance at 625 nm.

-

Quantify the ammonia produced using a standard curve prepared with ammonium sulfate.

References

- 1. N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 2. The β-cyanoalanine synthase pathway: beyond cyanide detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta-cyanoalanine synthase: purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. β-Cyanoalanine Synthase Is a Mitochondrial Cysteine Synthase-Like Protein in Spinach and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Unraveling the Toxicological Profile of N-Acetylcysteine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N-acetylcysteine (NAC), a derivative of the amino acid L-cysteine, is a widely utilized compound with a dual role as a mucolytic agent and an antidote for acetaminophen overdose. Its therapeutic utility is primarily attributed to its antioxidant properties, acting as a precursor for glutathione (GSH) synthesis. While generally considered safe, a comprehensive understanding of its toxicological profile is paramount for researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of the toxicological characteristics of N-acetylcysteine, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways involved in its mechanism of action and potential toxicity.

Acute Toxicity

N-acetylcysteine exhibits low acute toxicity, particularly when administered orally. The toxicity profile is significantly influenced by the route of administration, with intravenous and intraperitoneal routes demonstrating higher toxicity compared to oral administration.

Table 1: Acute Toxicity of N-Acetylcysteine

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | >5,050 mg/kg | --INVALID-LINK-- |

| Mouse | Oral | >4,400 mg/kg | --INVALID-LINK-- |

| Rat | Intraperitoneal | 1,205 mg/kg | --INVALID-LINK-- |

| Mouse | Intraperitoneal | 400 - 800 mg/kg | --INVALID-LINK--, --INVALID-LINK-- |

| Rat | Intravenous | 1,140 mg/kg | --INVALID-LINK-- |

| Mouse | Intravenous | 3,800 mg/kg | --INVALID-LINK-- |

Experimental Protocols for Acute Toxicity Studies

-

Oral LD50 Study in Rats:

-

Test Guideline: OECD Test Guideline 401 (Acute Oral Toxicity) or similar.

-

Animals: Young adult albino rats (e.g., Sprague-Dawley or Wistar), typically 8-12 weeks old, of a single sex or both.

-

Procedure: Following a fasting period (e.g., overnight), a single dose of N-acetylcysteine is administered by gavage. A range of doses is used across different groups of animals.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.

-

Endpoint: The LD50 is calculated, representing the statistically estimated dose that would be lethal to 50% of the animals.

-

-

Intraperitoneal LD50 Study in Mice:

-

Test Guideline: Adapted from standard acute toxicity testing protocols.

-

Animals: Young adult mice (e.g., BALB/c), typically 6-8 weeks old.

-

Procedure: A single dose of N-acetylcysteine, dissolved in a suitable vehicle (e.g., sterile saline), is injected into the peritoneal cavity.

-

Observation: Similar to the oral study, mice are monitored for mortality and signs of toxicity over 14 days.

-

Endpoint: Calculation of the intraperitoneal LD50.

-

Subchronic and Chronic Toxicity

Prolonged exposure to N-acetylcysteine has been investigated in animal models. Generally, it is well-tolerated at therapeutic doses.

Table 2: Subchronic and Chronic Toxicity of N-Acetylcysteine

| Species | Route of Administration | Duration | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings | Reference |

| Rat | Oral (diet) | 18 months | 1,000 mg/kg/day | No treatment-related toxicity or carcinogenicity observed. | --INVALID-LINK-- |

| Dog | Intravenous | 90 days | < 200 mg/kg/day | Transient clinical signs (e.g., salivation, erythema) at 200 and 400 mg/kg/day. | --INVALID-LINK-- |

Experimental Protocol for Chronic Toxicity Study

-

18-Month Oral Toxicity Study in Rats:

-

Test Guideline: Similar to OECD Test Guideline 452 (Chronic Toxicity Studies).

-

Animals: Fischer 344 rats.

-

Procedure: N-acetylcysteine is administered in the diet at various concentrations for 18 months.

-

Observations: Comprehensive monitoring including clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and detailed histopathological examination of a wide range of tissues and organs at the end of the study.

-

Endpoint: Determination of the NOAEL and identification of any target organ toxicity or neoplastic changes.

-

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental effects of N-acetylcysteine have shown a good safety profile, particularly with oral administration. However, high intravenous doses have been associated with adverse effects on female fertility in animal models.

Table 3: Reproductive and Developmental Toxicity of N-Acetylcysteine

| Species | Route of Administration | Dose Levels | Key Findings | Reference |

| Rat | Oral | Up to 2,000 mg/kg/day | No teratogenic effects observed. | --INVALID-LINK-- |

| Rabbit | Oral | Up to 1,000 mg/kg/day | No teratogenic effects observed. | --INVALID-LINK-- |

| Rat (female) | Intravenous | 100, 300, 1,000 mg/kg/day | Infertility observed at 1,000 mg/kg/day, associated with effects on the zona pellucida of oocytes. No effects on male reproductive ability. | --INVALID-LINK-- |

Experimental Protocol for Developmental Toxicity Study

-

Segment II (Teratology) Study in Rats:

-

Test Guideline: OECD Test Guideline 414 (Prenatal Developmental Toxicity Study).

-

Animals: Pregnant female rats.

-

Procedure: N-acetylcysteine is administered daily by gavage during the period of major organogenesis (e.g., gestation days 6 through 15).

-

Observations: Dams are monitored for clinical signs, body weight, and food consumption. Near term, the dams are euthanized, and the uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

-

Endpoint: To determine the potential of N-acetylcysteine to cause birth defects.

-

Genotoxicity and Carcinogenicity

N-acetylcysteine has been extensively evaluated for its genotoxic and carcinogenic potential. The weight of evidence indicates that it is not genotoxic or carcinogenic.

Table 4: Genotoxicity of N-Acetylcysteine

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium | With and without | Negative | --INVALID-LINK-- |

| Mouse Lymphoma Assay | L5178Y mouse lymphoma cells | With | Positive | --INVALID-LINK-- |

| In vivo Micronucleus Test | Mouse bone marrow | N/A | Negative | --INVALID-LINK-- |

Carcinogenicity: In an 18-month oral carcinogenicity study in rats, N-acetylcysteine did not show any evidence of carcinogenic potential at doses up to 1,000 mg/kg/day.

Experimental Protocols for Genotoxicity Assays

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Test Guideline: OECD Test Guideline 471.

-

Test System: Various strains of Salmonella typhimurium (and often Escherichia coli) with different mutations in the histidine (or tryptophan) operon.

-

Procedure: The tester strains are exposed to N-acetylcysteine with and without a metabolic activation system (S9 mix from rat liver).

-

Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. A significant increase in revertants compared to the control indicates mutagenic potential.

-

-

In vivo Micronucleus Test:

-

Test Guideline: OECD Test Guideline 474.

-

Test System: Bone marrow of laboratory rodents (usually mice or rats).

-

Procedure: Animals are treated with N-acetylcysteine, typically on one or more occasions. Bone marrow is extracted at appropriate times after treatment, and polychromatic erythrocytes are scored for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes).

-

Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance induces chromosomal damage.

-

Mechanism of Action and Signaling Pathways

The primary mechanism of action of N-acetylcysteine is its role as a precursor to L-cysteine, which is a substrate for the synthesis of the antioxidant glutathione (GSH). By replenishing intracellular GSH levels, NAC helps to protect cells from oxidative damage. NAC also has direct antioxidant effects due to its free sulfhydryl group. Furthermore, NAC can influence various signaling pathways involved in inflammation and cellular stress responses.

N-Acetylcysteine and Glutathione Synthesis

The following diagram illustrates the central role of NAC in replenishing cellular glutathione.

Caption: N-Acetylcysteine's role in glutathione synthesis.

Inhibition of NF-κB Signaling Pathway

N-acetylcysteine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. This inhibition is thought to be mediated by NAC's antioxidant properties, which can interfere with the redox-sensitive steps in the NF-κB signaling cascade.

Caption: Inhibition of the NF-κB signaling pathway by NAC.

Modulation of MAPK Signaling Pathways

N-acetylcysteine can also modulate the activity of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are involved in cellular responses to stress, inflammation, and apoptosis.

Caption: Modulation of MAPK (JNK and p38) signaling by NAC.

Conclusion

N-acetylcysteine possesses a favorable toxicological profile, characterized by low acute oral toxicity. While high intravenous doses may present a risk for female reproductive toxicity, oral administration appears to be safe in this regard. The extensive body of evidence from genotoxicity and carcinogenicity studies indicates a lack of mutagenic or carcinogenic potential. The primary mechanism of action of NAC is well-established and centers on its role as a glutathione precursor, thereby protecting against oxidative stress. Its ability to modulate key signaling pathways, such as NF-κB and MAPK, further contributes to its therapeutic effects and protective properties. This comprehensive toxicological profile supports the continued use and investigation of N-acetylcysteine in various clinical applications, while also highlighting the importance of considering the route of administration in safety assessments.

Methodological & Application

Application Notes: N-Acetyl-Cysteine-Reactive Probes in Quantitative Proteomics

Introduction

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy for the functional analysis of enzymes in their native biological context.[1][2][3] This technique utilizes active site-directed chemical probes to assess the functional state of entire enzyme families. A typical activity-based probe (ABP) consists of a reactive group or "warhead" that covalently binds to a catalytically active residue, a linker, and a reporter tag for detection and enrichment.[2] This document focuses on the application of N-acetylated cysteine-reactive probes containing a nitrile moiety for quantitative proteomics workflows. While the specific nomenclature "N-Acetyl-3-nitriloalanine" is not standard, this document will focus on probes with similar functionalities, such as those that react with cysteine residues.[4]

The nitrile group (C≡N) is a valuable chemical handle in proteomics. It can be used as an infrared probe to investigate local protein environments due to its sensitivity to factors like electric fields and hydrogen bonding.[5][6] Furthermore, nitrile-containing compounds can be designed as reactive probes for specific amino acid residues. For instance, cysteine-reactive probes are widely used due to the high nucleophilicity of the cysteine thiol group, which allows for selective labeling.[4]

Principle of the Method

The application of N-acetylated cysteine-reactive probes in quantitative proteomics generally follows a two-step labeling approach leveraging bioorthogonal chemistry.[7] First, a probe with a cysteine-reactive warhead and a bioorthogonal handle (e.g., an alkyne or azide) is incubated with a complex biological sample, such as a cell lysate or intact cells. The probe covalently labels the active cysteine residues of target proteins. Subsequently, a reporter tag containing the complementary bioorthogonal handle (e.g., an azide or alkyne) is attached to the probe-labeled proteins via a click chemistry reaction.[8] The reporter tag can be a fluorophore for in-gel visualization or an affinity handle like biotin for enrichment of the labeled proteins. The enriched proteins are then digested and analyzed by mass spectrometry for identification and quantification.

This methodology allows for the comparison of enzyme activities between different biological states, for example, in disease versus healthy tissues or in the presence and absence of a drug candidate.

Experimental Protocols

1. General Workflow for Activity-Based Protein Profiling

The following diagram illustrates the general workflow for a competitive ABPP experiment to identify the targets of a small molecule inhibitor.

2. Protocol for Labeling Proteins in Cell Lysate

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

N-acetylated cysteine-reactive probe (with alkyne handle)

-

Azide-functionalized biotin tag

-

Copper(II) sulfate (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Streptavidin agarose beads

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

Mass spectrometer

-

-

Procedure:

-

Prepare cell lysates by harvesting cells and lysing them in a suitable buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

For competitive profiling, pre-incubate the lysate with the inhibitor or vehicle control for 30 minutes at 37 °C.

-

Add the N-acetylated cysteine-reactive probe to a final concentration of 10 µM and incubate for 1 hour at 37 °C.

-

Initiate the click chemistry reaction by adding the following components in order: azide-biotin (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM).

-

Incubate the reaction for 1 hour at room temperature.

-

Enrich the biotin-labeled proteins by adding streptavidin agarose beads and incubating for 1-2 hours at 4 °C with gentle rotation.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute and digest the bound proteins on-bead. This typically involves resuspending the beads in a buffer containing urea, reducing with DTT, alkylating with IAA, and digesting with trypsin overnight.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

3. Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway where a cysteine-dependent enzyme, which is a target of the nitrile probe, plays a key role.

Data Presentation

Quantitative Proteomic Data

The data obtained from the mass spectrometer can be processed using software such as MaxQuant or Proteome Discoverer.[9] Label-free quantification or isotopic labeling methods can be used to determine the relative abundance of the enriched proteins between different conditions.[10][11] The results are typically presented in a table format, highlighting the proteins that show significant changes in labeling.

Table 1: Quantitative Proteomic Analysis of Inhibitor-Treated vs. Control Cells

| Protein ID | Gene Name | Fold Change (Inhibitor/Control) | p-value | Function |

| P12345 | ENZYME1 | 0.15 | 0.001 | Cysteine Protease |

| Q67890 | KINASE2 | 0.98 | 0.85 | Serine/Threonine Kinase |

| A1B2C3 | STRUCT1 | 1.05 | 0.92 | Structural Protein |

| D4E5F6 | ENZYME2 | 0.21 | 0.005 | Deubiquitinase |

Interpretation of Results

In the example data shown in Table 1, ENZYME1 and ENZYME2 show a significant decrease in labeling in the inhibitor-treated sample compared to the control. This suggests that these enzymes are direct targets of the inhibitor, as the inhibitor competes with the probe for binding to the active site cysteine. KINASE2 and STRUCT1 do not show a significant change in labeling, indicating that they are not primary targets of the inhibitor under the experimental conditions. This type of quantitative data is crucial for drug development professionals to understand the selectivity and mechanism of action of their compounds.

References

- 1. A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 4. Cysteine-reactive probes and their use in chemical proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Selective Incorporation of Nitrile-Based Infrared Probes into Proteins via Cysteine Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click-MS: Tagless Protein Enrichment Using Bioorthogonal Chemistry for Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.tue.nl [research.tue.nl]

- 10. youtube.com [youtube.com]

- 11. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols: N-Acetylcysteine as a Precursor in Drug Synthesis and a Therapeutic Agent

Introduction

While N-Acetyl-3-nitriloalanine is not a widely documented precursor in pharmaceutical synthesis, a structurally related and highly significant compound, N-Acetylcysteine (NAC), serves as a critical component in both drug synthesis and direct therapeutic applications. NAC is an acetylated form of the amino acid L-cysteine and is a precursor to the antioxidant glutathione.[1][2] Its utility spans from being an active pharmaceutical ingredient (API) in its own right to a key building block in the synthesis of more complex molecules. These notes provide an overview of NAC's applications, synthesis protocols, and relevant biological pathways.

Key Applications of N-Acetylcysteine (NAC)

-

Glutathione Precursor: NAC is a key precursor in the synthesis of glutathione (GSH), a major antioxidant in the human body. Supplemental NAC can increase glutathione levels, which helps to detoxify a range of toxic compounds and reactive oxygen species.[1][2]

-

Mucolytic Agent: NAC is widely administered as a mucolytic medication to manage conditions with excessive or thick mucus, such as cystic fibrosis and chronic obstructive pulmonary disease (COPD).[1] It works by reducing disulfide bonds in mucoproteins, thereby lowering the viscosity of mucus.[2]

-

Antidote for Acetaminophen Overdose: Intravenous administration of NAC is the standard treatment for acetaminophen (paracetamol) overdose.[1][3] It works by replenishing glutathione stores in the liver, which are depleted in the process of detoxifying the toxic metabolite of acetaminophen.

-

Therapeutic Potential in Various Diseases: NAC has been investigated for its therapeutic effects in a variety of diseases, including those with underlying oxidative stress and inflammation.[1][4]

Synthesis of N-Acetylcysteine

A highly efficient, single-batch method for the synthesis of N-Acetylcysteine has been developed, achieving high yields and purity. This method avoids the use of metal-based reducing agents, addressing potential safety concerns.[1]

Quantitative Data for NAC Synthesis

| Parameter | Value | Reference |

| Reaction Yield | 94% | [1][4] |

| Purity (HPLC) | 99.2% | [1] |

| Melting Point | 109-111 °C | [1] |

| Elemental Analysis (C%) | 37.0 - 37.1 | [4] |

| Elemental Analysis (N%) | 8.5 - 8.6 | [4] |

| Elemental Analysis (H%) | 5.5 | [4] |

| Elemental Analysis (S%) | 20.8 | [4] |

Experimental Protocol for NAC Synthesis

This protocol is based on an improved peptide-making route that results in a high yield of N-Acetylcysteine.[1]

Materials:

-

Acetic Acid

-

1H-benzotriazole

-

Thionyl chloride (SOCl₂)

-

Methanol

-

L-cysteine

-

Acetone

-

Diethyl ether

-

Milli-Q water

Procedure:

-

Preparation of N-acetyl-1H-benzotriazole:

-

React acetic acid with a mixture of 1 equivalent of 1H-benzotriazole and 1 equivalent of SOCl₂ at room temperature (21°C) for 2 hours.

-

Recrystallize the product using a 1:1 (v/v) mixture of acetone and diethyl ether.

-

-

Synthesis of N-Acetylcysteine:

-

Dissolve 0.02 mol of N-acetyl-1H-benzotriazole in 30 mL of methanol by stirring at room temperature.

-

Add 0.02 mol of L-cysteine to the solution and continue stirring for 3 hours. The pH of the solution should be approximately 5.

-

Allow the solvent to evaporate overnight.

-

-

Purification of N-Acetylcysteine:

-

Step 1: Wash the dried product with 50 mL of Milli-Q water for about 5 minutes to remove any unreacted N-acetyl-1H-benzotriazole (which is insoluble in water). Filter the mixture and dry the residual solution.

-

Step 2: Dissolve the product from the previous step in 30 mL of ethanol and stir for 5 minutes. This step helps to remove any unreacted L-cysteine. Filter the solution and dry the resulting product.

-

Step 3: Recrystallize the purified product using a 1:1 (v/v) mixture of acetone and diethyl ether to obtain the final pure N-Acetylcysteine.

-

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of N-Acetylcysteine.

Biological Signaling Pathway: Glutathione Synthesis

N-Acetylcysteine's primary role as a precursor is in the synthesis of glutathione (GSH). This tripeptide is synthesized in two ATP-dependent steps.

-

Formation of γ-glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine. This is the rate-limiting step in GSH synthesis.[2]

-

Addition of Glycine: The enzyme glutathione synthetase (GS) adds glycine to the C-terminal of γ-glutamylcysteine to form glutathione.

NAC contributes to this pathway by providing the cysteine substrate, which is often the limiting amino acid for glutathione synthesis.

Glutathione Synthesis Pathway Diagram

Caption: The role of N-Acetylcysteine in the glutathione synthesis pathway.

References

- 1. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method [mdpi.com]

- 2. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantitative Analysis of N-Acetyl-β-cyanoalanine in Biological Samples

Introduction

These application notes provide detailed protocols for the quantitative analysis of N-Acetyl-3-nitriloalanine, presumed to be N-acetyl-β-cyanoalanine, in biological matrices such as plasma and urine. β-cyanoalanine is a naturally occurring non-protein amino acid found in certain legumes, such as common vetch (Vicia sativa)[1]. It is known to be a neurotoxin, and its presence and metabolism in biological systems are of interest to researchers in toxicology, pharmacology, and drug development. The N-acetylated form is a likely metabolite, as N-acetylation is a common detoxification pathway for xenobiotics and amino acid derivatives in the body.

The methods described herein are based on established analytical techniques for the quantification of N-acetylated amino acids and other small polar molecules in complex biological samples. Two primary methods are presented: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). LC-MS/MS is generally preferred for its high sensitivity and specificity, often without the need for chemical derivatization. GC-MS provides a robust alternative, though it typically requires a derivatization step to improve the volatility and chromatographic properties of the analyte[2].

Metabolic Pathway

N-acetyl-β-cyanoalanine is likely formed in vivo from its precursor, β-cyanoalanine, through the action of an N-acetyltransferase enzyme. This is a common phase II metabolic reaction that increases the water solubility of compounds to facilitate their excretion.

Figure 1: Proposed metabolic pathway of β-cyanoalanine to N-acetyl-β-cyanoalanine.

Method 1: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

This method utilizes reversed-phase liquid chromatography for the separation of N-acetyl-β-cyanoalanine from endogenous matrix components, followed by detection and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for accurate quantification even at low concentrations. A stable isotope-labeled internal standard (SIL-IS) is used to correct for matrix effects and variations in sample processing.

Experimental Workflow (LC-MS/MS)

Figure 2: LC-MS/MS experimental workflow.

Detailed Protocol

1. Materials and Reagents

-

N-acetyl-β-cyanoalanine analytical standard

-

N-acetyl-β-cyanoalanine-d3 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human or animal plasma/urine (control matrix)

2. Sample Preparation (Plasma)

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for analysis.

3. Sample Preparation (Urine)

-

Thaw urine samples on ice and centrifuge at 5,000 x g for 5 minutes to remove particulates.

-

Dilute the urine 1:10 with ultrapure water.

-

To 100 µL of diluted urine, add 10 µL of the internal standard working solution.

-

Vortex and directly transfer to an autosampler vial.

4. LC-MS/MS Conditions

| Parameter | Suggested Setting |

| LC System | High-performance or ultra-high-performance liquid chromatograph |

| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | N-acetyl-β-cyanoalanine: To be determined by infusion of standardInternal Standard: To be determined |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

5. Quantitative Data Summary

The method should be validated according to regulatory guidelines. Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria | Hypothetical Results |

| Linearity (r²) | ≥ 0.99 | 0.995 |

| Calibration Range | - | 1 - 1000 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -8% to +10% |

| Recovery | Consistent and reproducible | ~85% |

| Matrix Effect | CV ≤ 15% | < 10% |

| LLOQ | S/N ≥ 10 | 1 ng/mL |

Method 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

This method involves the extraction of N-acetyl-β-cyanoalanine from the biological matrix, followed by chemical derivatization to create a more volatile and thermally stable compound suitable for GC analysis[2]. Silylation is a common derivatization technique for compounds with active hydrogens[2]. Quantification is performed using a mass spectrometer in Selected Ion Monitoring (SIM) mode.

Experimental Workflow (GC-MS)

Figure 3: GC-MS experimental workflow.

Detailed Protocol

1. Materials and Reagents

-

In addition to LC-MS/MS reagents:

-

Ethyl acetate (GC grade)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

Pyridine (anhydrous)

2. Sample Preparation

-

Perform an initial extraction as described for the LC-MS/MS method (steps 1-6 for plasma).

-

Ensure the extracted residue is completely dry.

-

Add 50 µL of MSTFA with 1% TMCS and 50 µL of anhydrous pyridine.

-

Cap the vial tightly and heat at 70°C for 60 minutes.

-

Cool to room temperature.

-

Inject 1 µL into the GC-MS system.

3. GC-MS Conditions

| Parameter | Suggested Setting |

| GC System | Gas chromatograph with autosampler |

| Column | 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless (1 µL) |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | Hold at 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | Single quadrupole or triple quadrupole mass spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions | To be determined from the mass spectrum of the derivatized standard |

4. Quantitative Data Summary

| Validation Parameter | Acceptance Criteria | Hypothetical Results |

| Linearity (r²) | ≥ 0.99 | 0.992 |

| Calibration Range | - | 10 - 2000 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 11% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 13% |

| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -12% to +11% |

| LLOQ | S/N ≥ 10 | 10 ng/mL |

Disclaimer: These protocols are intended as a starting point for method development. Specific parameters, especially mass spectrometric conditions, must be optimized for the particular instruments and reagents used. The identity of "this compound" as N-acetyl-β-cyanoalanine is assumed based on chemical nomenclature.

References

Application Notes and Protocols for N-Acetyl-3-nitriloalanine Treatment

Disclaimer: The following experimental design is based on the well-characterized compound N-Acetylcysteine (NAC) due to the limited information available for N-Acetyl-3-nitriloalanine. These protocols and application notes serve as a comprehensive template and should be adapted based on the specific physicochemical and biological properties of this compound as they become known.

Introduction

This compound is a novel compound with potential therapeutic applications stemming from its predicted antioxidant and anti-inflammatory properties, analogous to N-Acetylcysteine (NAC).[1][2] NAC is a precursor to L-cysteine and subsequently the primary intracellular antioxidant, glutathione (GSH).[1][2] It is hypothesized that this compound may act through similar mechanisms, including scavenging reactive oxygen species (ROS), replenishing intracellular glutathione stores, and modulating inflammatory signaling pathways.[3][4]

These application notes provide a framework for the preclinical evaluation of this compound, outlining key in vitro and in vivo experiments to elucidate its mechanism of action, efficacy, and safety profile.

Potential Therapeutic Applications

Based on the known therapeutic uses of NAC, this compound could be investigated for a range of conditions characterized by oxidative stress and inflammation, including:

-

Pulmonary Diseases: Such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis.[5]

-

Neurodegenerative Disorders: Including Alzheimer's and Parkinson's diseases.[6][7]

-

Acetaminophen-induced Hepatotoxicity: As a potential antidote.[2][8]

-

Psychiatric Disorders: Such as schizophrenia and bipolar disorder.[6]

In Vitro Experimental Design

In vitro assays are crucial for the initial screening and characterization of a new chemical entity.[9][10][11][12] They provide valuable data on a compound's biological activity, mechanism of action, and potential toxicity before moving into more complex and costly in vivo studies.[10]

Objective: To determine the effect of this compound on cell viability and to establish a non-toxic concentration range for subsequent experiments.

Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[13] Viable cells with active metabolism convert MTT into a purple formazan product.[13][14]

Materials:

-

Cell lines relevant to the disease model (e.g., A549 lung carcinoma cells for pulmonary studies, SH-SY5Y neuroblastoma cells for neurological studies)

-

Complete cell culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)[15]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 mM) for 24, 48, and 72 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

-

Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[13]

-

Measure the absorbance at 570 nm using a microplate reader.[16]

Data Presentation:

| Concentration (µM) | Absorbance (570 nm) - 24h | Cell Viability (%) - 24h | Absorbance (570 nm) - 48h | Cell Viability (%) - 48h | Absorbance (570 nm) - 72h | Cell Viability (%) - 72h |

| 0 (Control) | 100 | 100 | 100 | |||

| 0.1 | ||||||

| 1 | ||||||

| 10 | ||||||

| 100 | ||||||

| 1000 | ||||||

| 10000 |

Objective: To evaluate the ability of this compound to mitigate oxidative stress in a cellular model.

Protocol: Intracellular ROS Measurement

This protocol uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to measure intracellular ROS levels.

Materials:

-

Relevant cell line

-

This compound

-

An oxidizing agent to induce ROS (e.g., H₂O₂)

-

DCFH-DA

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-